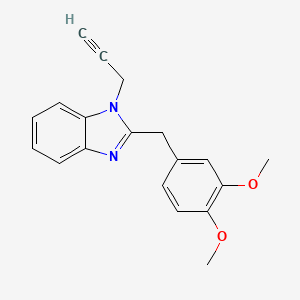
2-(3,4-dimethoxybenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxybenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a benzimidazole derivative that has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Benzimidazole derivatives have been reported to possess significant antimicrobial properties. For instance, a study demonstrated the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, showcasing strong antimicrobial activity against Staphylococcus epidermidis. Molecular docking studies were performed to understand the anti-cancer and anti-bacterial properties, suggesting potential utilization with chemotherapy drugs for more efficient therapy strategies with minimum cytotoxicity against cancer cells (Gür et al., 2020).
Anticancer Activities
Benzimidazole derivatives have shown promising anticancer activities. For example, thiabendazole-derived 1,2,3-triazole compounds synthesized through click chemistry exhibited significant antiproliferative activity against various human cancer cell lines, inducing apoptotic cell death. This highlights the potential of benzimidazole derivatives as chemotherapeutic agents for cancer treatment (El Bourakadi et al., 2020).
DNA Interaction and Antitumor Activity
Benzimidazole-based compounds have also been studied for their ability to bind to DNA and exhibit antitumor activities. A study described the synthesis and evaluation of a novel bisbenzimidazole compound showing potent growth inhibition across an ovarian carcinoma cell line panel. The compound's binding in the minor groove region of a B-DNA duplex suggested a mechanism of action contributing to its antitumor activity (Mann et al., 2001).
Antibacterial and Antifungal Activities
Further research into benzimidazole derivatives has revealed their broad-spectrum antibacterial and antifungal activities. The synthesis and characterization of novel substituted benzimidazole analogs demonstrated in vitro antimicrobial potential against a range of bacterial and fungal strains, highlighting the versatility of benzimidazole derivatives in combating microbial resistance (Shankar et al., 2018).
Agricultural Applications
In the context of agriculture, benzimidazole derivatives, such as carbendazim, have been utilized for the prevention and control of fungal diseases in plants. Research into solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these compounds has shown modified release profiles and reduced toxicity, offering new strategies for fungal disease management (Campos et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
It is known that similar compounds, such as triazole derivatives, can bind with target molecules due to their structural characteristics . This binding can lead to a variety of biological effects .
Biochemical Pathways
For instance, triazole derivatives have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Similar compounds have been found to produce a variety of biological effects .
Propiedades
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-ynylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)13-14-9-10-17(22-2)18(12-14)23-3/h1,5-10,12H,11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPGDWAYMRVKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

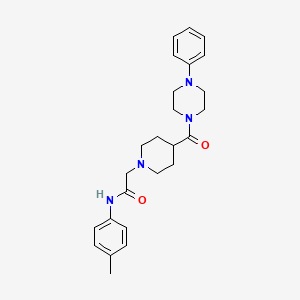
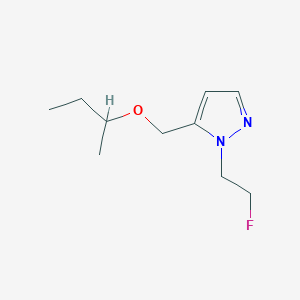
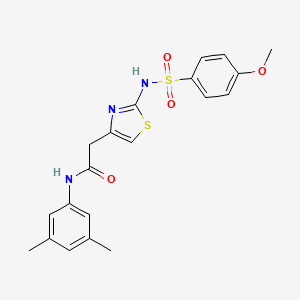
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780409.png)
![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)
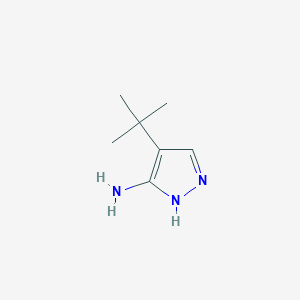
![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)
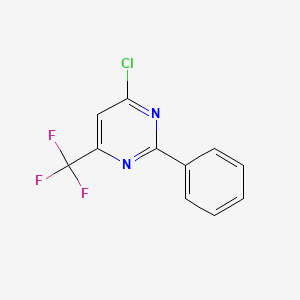
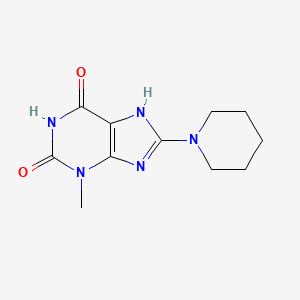
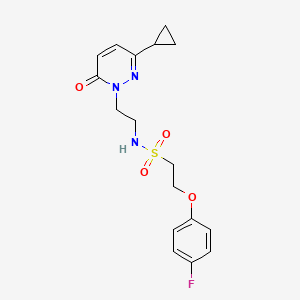
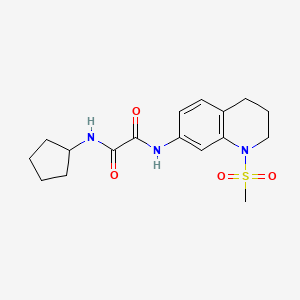
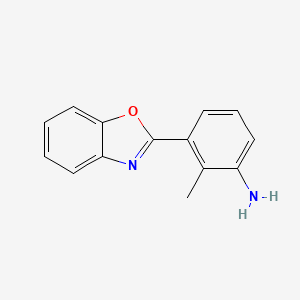
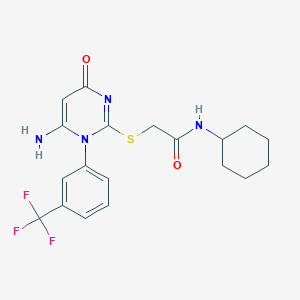
![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)